molecular formula C12H12O4 B8316172 2-(Dimethoxymethyl)-4H-1-benzopyran-4-one

2-(Dimethoxymethyl)-4H-1-benzopyran-4-one

Cat. No. B8316172
M. Wt: 220.22 g/mol
InChI Key: TWIUBZCGBCQDRV-UHFFFAOYSA-N
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Patent
US04158663

Procedure details

A stirred solution of 2-(dimethoxymethyl)-4H-1-benzopyran- 4-one (1.1 g, 0.005 m) in 5 N hydrochloric acid (20 ml) was heated at 100° for 3 hours. The reaction mixture was cooled and extracted with CHCl3. The extracts were dried over MgSO4 and evaporated under reduced pressure to give a crystalline product. Recrystallization from ethyl acetate gave off-white crystals (710 mg, 81%), m.p. 159°-161°.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[O:5][C:6]2[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=2[C:8](=[O:10])[CH:9]=1>Cl>[O:5]1[C:6]2[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=2[C:8](=[O:10])[CH:9]=[C:4]1[CH:3]=[O:2]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC(C=1OC2=C(C(C1)=O)C=CC=C2)OC
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crystalline product
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC(C2=C1C=CC=C2)=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.